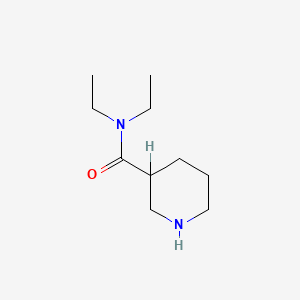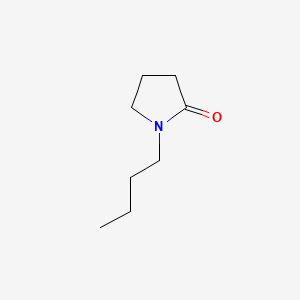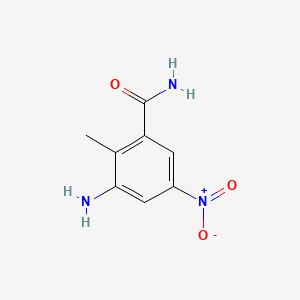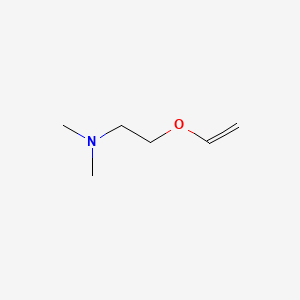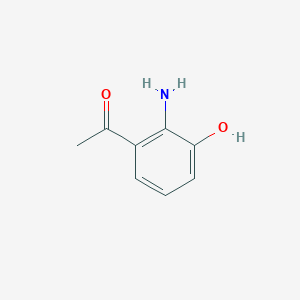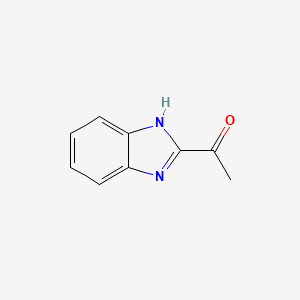
2-Acetylbenzimidazole
Overview
Description
2-Acetylbenzimidazole is an important moiety from a medicinal chemistry perspective due to its various biological activities such as antimicrobial, anti-cancer, anti-diabetic, anti-Alzheimer’s, and anti-inflammatory .
Synthesis Analysis
The synthesis of 2-Acetylbenzimidazole involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
2-Acetylbenzimidazole contains total 21 bond(s); 13 non-H bond(s), 11 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 1 ketone(s) (aromatic), and 1 Imidazole(s) .Chemical Reactions Analysis
Polymer anchored copper (II) complex of 2-acetylbenzimidazole was synthesized and characterized by elemental analysis, FT-IR, UV–Vis/DRS spectroscopy, magnetic moment, ESR, XPS, FE-SEM and thermogravimetric analysis . The catalytic activity of polymer supported [PS-CuCl 2 (ABIMZ) 2] complex was investigated for oxidative esterification of different substituted aldehydes and alcohols using H 2 O 2 as an oxidant .Physical And Chemical Properties Analysis
2-Acetylbenzimidazole was characterized by elemental analysis, FT-IR, UV–Vis/DRS spectroscopy, magnetic moment, ESR, XPS, FE-SEM and thermogravimetric analysis .Scientific Research Applications
Antimicrobial Activity
2-ABI exhibits promising antimicrobial properties. Researchers have utilized it as a synthon to create heterocyclic systems such as oxiranes, pyrazolines, and thiazoles. These derivatives have demonstrated efficacy against bacterial and fungal pathogens .
Anti-Cancer Potential
The carbonyl group and amino group in 2-ABI allow for versatile reactions. Scientists have harnessed these reactive sites to synthesize pyrazoles, isoxazolines, and pyrimidines. Some of these compounds exhibit anti-cancer activity, making 2-ABI a valuable building block in drug discovery .
Anti-Diabetic Applications
While more research is needed, 2-ABI derivatives have shown potential as anti-diabetic agents. Their unique chemical structure contributes to their bioactivity, making them interesting candidates for further investigation .
Anti-Alzheimer’s Properties
Although not extensively explored, 2-ABI-based compounds may hold promise in Alzheimer’s disease research. Their ability to modulate biological pathways warrants attention from the scientific community .
Anti-Inflammatory Effects
Researchers have synthesized various heterocyclic compounds using 2-ABI as a starting material. Some of these derivatives exhibit anti-inflammatory properties, which could be relevant for treating inflammatory conditions .
Chalcone Synthesis
Chalcones, a class of compounds with diverse biological activities, can be prepared from 2-ABI. These compounds are of interest due to their potential as anti-inflammatory, antioxidant, and anticancer agents .
Pyrazoline Derivatives
2-ABI serves as a precursor for pyrazoline derivatives. These compounds have been investigated for their pharmacological effects, including anti-inflammatory and analgesic properties .
Pharmacological Exploration
The literature spanning from 1964 to 2020 highlights the versatility of 2-ABI in synthesizing various heterocyclic systems. Researchers continue to explore its potential in drug development and medicinal chemistry .
Mechanism of Action
Target of Action
2-Acetylbenzimidazole, a derivative of benzimidazole, is an important molecule from a medicinal chemistry perspective due to its numerous pharmacological activities . It has been found to interact with various enzymes and protein receptors, making it a pivotal structure in drug design . .
Mode of Action
Benzimidazole derivatives are known to interact with biopolymers of living systems due to their structural similarity to naturally occurring nucleotides . This allows them to exert various kinds of biological activity. The reactions can be carried out on various reactive sites of 2-acetylbenzimidazole, which are the carbonyl group and the amino group .
Biochemical Pathways
They have been successfully employed as a synthon to obtain heterocyclic systems such as oxirane, pyrazoline, thiazole, pyrazole, isoxazoline, and others .
Pharmacokinetics
Benzimidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives have shown a wide range of pharmacological activities, including antimicrobial, anti-cancer, anti-diabetic, anti-alzheimer’s, and anti-inflammatory effects . For instance, one of the synthesized compounds, (2E)-1-(1-(3-morpholinopropyl)-1H-benzimidazol-2 -yl)-3-phenyl-2-propen-1-one, reduced the proliferation of MCF-7 and OVCAR-3 cell lines .
Action Environment
The synthesis of benzimidazole derivatives can be influenced by various factors, including temperature and the presence of certain reagents .
Safety and Hazards
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6(12)9-10-7-4-2-3-5-8(7)11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFMRVDIXXOWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239867 | |
| Record name | Ethanone, 1-(1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetylbenzimidazole | |
CAS RN |
939-70-8 | |
| Record name | Ethanone, 1-(1H-benzimidazol-2-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(1H-benzimidazol-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90239867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-Benzimidazol-2-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

